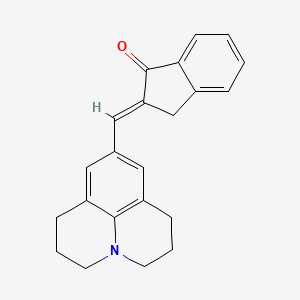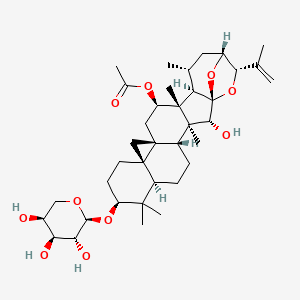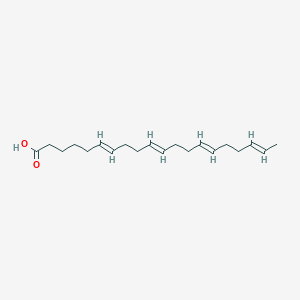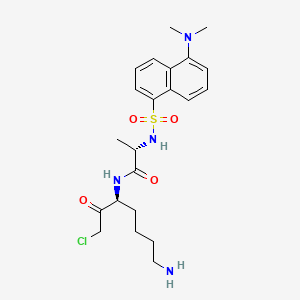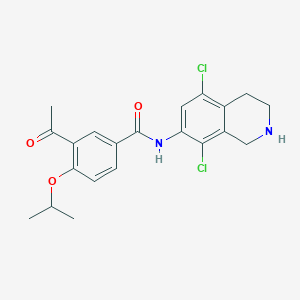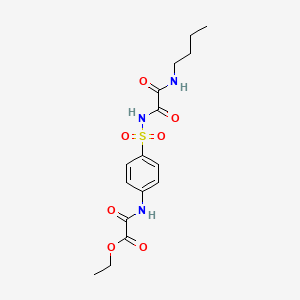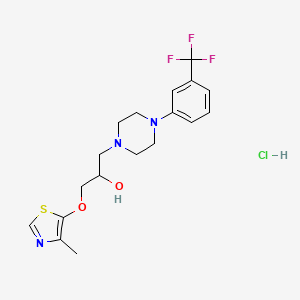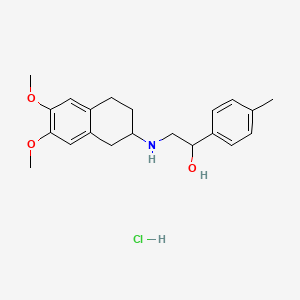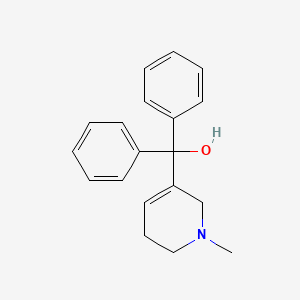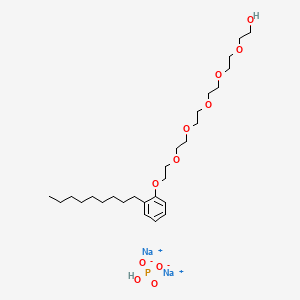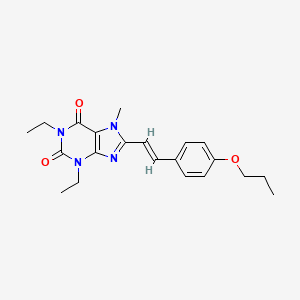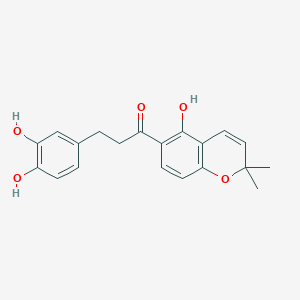
Crotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crotin is a compound derived from the seeds of the Croton tiglium plant, which belongs to the Euphorbiaceae family. This plant is native to India and China and has been used in traditional medicine for centuries. This compound is known for its potent biological activities, including its use as a purgative and in the treatment of various ailments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of crotin involves the extraction of the seeds of Croton tiglium. The seeds are first purified using chromatographic techniques such as high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC). These methods help in the removal of toxic compounds and the isolation of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The seeds are subjected to various extraction methods, including solvent extraction and steam distillation, to obtain the crude extract. This extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Crotin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced biological activities. These derivatives are often used in further scientific research and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Crotin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a starting material for the synthesis of various bioactive compounds. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, this compound is investigated for its potential use in the treatment of diseases such as cancer and diabetes. In industry, this compound is used in the development of new drugs and other pharmaceutical products .
Wirkmechanismus
The mechanism of action of crotin involves its interaction with specific molecular targets and pathways in the body. This compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, this compound can modulate signaling pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Crotin is often compared with other similar compounds, such as crocin and crocetin, which are also derived from natural sources and have similar biological activities. this compound is unique in its specific molecular structure and the range of biological activities it exhibits. While crocin and crocetin are primarily known for their antioxidant and anti-inflammatory properties, this compound has a broader spectrum of activities, including its use as a purgative and its potential in cancer therapy .
List of Similar Compounds:- Crocin
- Crocetin
- Curcumin
- Quercetin
These compounds share some similarities with this compound in terms of their biological activities and potential therapeutic applications, but each has its unique properties and uses .
Eigenschaften
CAS-Nummer |
255831-48-2 |
|---|---|
Molekularformel |
C20H20O5 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-(3,4-dihydroxyphenyl)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)propan-1-one |
InChI |
InChI=1S/C20H20O5/c1-20(2)10-9-14-18(25-20)8-5-13(19(14)24)15(21)6-3-12-4-7-16(22)17(23)11-12/h4-5,7-11,22-24H,3,6H2,1-2H3 |
InChI-Schlüssel |
VPFUWHKTPYPNGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)CCC3=CC(=C(C=C3)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


